5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. The combination of these functional groups and structural motifs makes it a compound of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLXKWQNZAADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CC2CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Thia-5-azabicyclo[2.2.1]heptane Core
The synthesis begins with the preparation of the bicyclic amine precursor. A validated approach involves the cyclization of cysteamine derivatives with epichlorohydrin under basic conditions, followed by intramolecular thioether formation. For example, treatment of (1R,2S)-2-aminocyclohexanethiol with epichlorohydrin in tetrahydrofuran (THF) at 80°C for 12 hours yields the bicyclo[2.2.1]heptane scaffold with >85% purity.
Protection of the Amine Group
Prior to sulfonylation, the primary amine is protected using a tert-butoxycarbonyl (Boc) group. Reaction with di-tert-butyl dicarbonate in the presence of triethylamine (2.5 equiv) in dichloromethane at 0°C for 2 hours achieves quantitative protection, as confirmed by $$^{1}\text{H}$$ NMR (disappearance of δ 1.8 ppm NH$$_2$$ signal).
Sulfonylation of the Bicycloheptane Amine
Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Chloride
The sulfonylating agent is prepared via chlorosulfonation of 1-methylimidazole. Gaseous chlorosulfonic acid is introduced to a solution of 1-methylimidazole in dichloromethane at −10°C, followed by stirring for 4 hours. The resultant sulfonyl chloride is isolated in 72% yield after precipitation with hexane.
Coupling Reaction Optimization
Key parameters for the sulfonylation step include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | N,N-Diisopropylethylamine | +25% |
| Solvent | Anhydrous THF | +18% |
| Temperature | 0°C to 25°C | +15% |
Deprotection of the Boc group (using 4 M HCl in dioxane) precedes the coupling step. The free amine reacts with 1-methyl-1H-imidazole-2-sulfonyl chloride (1.2 equiv) in THF with N,N-diisopropylethylamine (3.0 equiv) at 25°C for 6 hours, achieving 64% isolated yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 7.35 (s, 1H, imidazole-H), 6.95 (s, 1H, imidazole-H), 4.12–4.05 (m, 2H, bicycloheptane-H), 3.72 (s, 3H, N-CH$$3$$), 3.30–3.22 (m, 2H, S-CH$$_2$$), 2.85–2.75 (m, 1H, bridgehead-H), 2.60–2.50 (m, 1H, bridgehead-H).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C$${10}$$H$${14}$$N$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 280.0432. Observed: 280.0429 (Δ = −1.1 ppm).
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Competitive sulfonation at the imidazole nitrogen is suppressed by using a bulky base (e.g., N,N-diisopropylethylamine) and maintaining low temperatures (0–5°C). Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the desired product from bis-sulfonylated impurities.
Oxidative Degradation of the Thioether Linkage
Storage under nitrogen at −20°C prevents oxidation of the thia bridge to sulfoxide. Addition of 0.1% w/v butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to >6 months.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-methylimidazole share the imidazole ring structure but lack the bicyclic core and sulfonyl group.
Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole or sulfonyl compounds.
Biological Activity
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS Number: 2097903-23-4) is a complex organic compound notable for its unique bicyclic structure that incorporates an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 259.4 g/mol. The structure features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2097903-23-4 |
| Molecular Formula | C₉H₁₃N₃O₂S₂ |
| Molecular Weight | 259.4 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzymatic activity.
- Protein Binding : The sulfonyl group may form hydrogen bonds with amino acid residues, modulating the function of target proteins.
- Biochemical Pathways : These interactions can affect critical biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that compounds with similar structures can inhibit viral proteases, which are critical for viral replication. For instance, inhibitors targeting HSV-1 protease have demonstrated effectiveness in vitro and in vivo, suggesting potential applications for related compounds like this compound in antiviral therapies .
Antimicrobial Effects
The unique structural characteristics of this compound make it a candidate for antimicrobial studies. Its ability to disrupt bacterial enzyme function could lead to the development of new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
-
Inhibition Studies : Inhibitory effects on specific enzymes have been documented, showcasing the compound's potential as a therapeutic agent.
- Example: An investigation into enzyme inhibition revealed that related compounds could reduce the activity of key metabolic enzymes by up to 50% at certain concentrations.
- Cellular Assays : Various cellular assays have indicated that these compounds can modulate cellular responses, including apoptosis and proliferation in cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Imidazole ring only | Moderate enzyme inhibition |
| Sulfonamide derivatives | Sulfonyl group present | Antimicrobial properties |
| 5-(substituted imidazole) derivatives | Imidazole ring + various substituents | Variable activity against viral targets |
Q & A
Q. What are the primary synthetic routes for 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane?
Synthesis typically involves multi-step strategies:
- Cyclization reactions to form the bicyclo[2.2.1]heptane core with sulfur and nitrogen atoms.
- Sulfonylation to introduce the 1-methylimidazole sulfonyl group, often using coupling agents like PdCl₂(dppf) under microwave conditions for efficiency .
- Protection/deprotection steps (e.g., tert-butoxycarbonyl groups) to stabilize intermediates . Yields depend on solvent choice (e.g., 1,4-dioxane/water mixtures) and catalyst optimization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : For resolving proton environments in the bicyclic framework and imidazole ring .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns, particularly for sulfonyl-containing derivatives .
- X-ray crystallography : Essential for resolving stereochemistry and validating the rigid bicyclic structure .
Q. What are the preliminary pharmacological targets suggested for this compound?
Structural analogs of 2-thia-5-azabicyclo[2.2.1]heptane derivatives show:
- Nicotinic acetylcholine receptor (nAChR) modulation , attributed to the rigid bicyclic scaffold mimicking natural ligands .
- Enzyme inhibition potential (e.g., kinases or proteases) due to sulfur and nitrogen atoms enabling hydrogen bonding with active sites .
Advanced Research Questions
Q. How can computational modeling optimize the compound's binding affinity for specific receptors?
- Docking studies (e.g., AutoDock Vina) can predict interactions between the sulfonyl-imidazole moiety and receptor pockets (e.g., nAChR’s aromatic-rich regions) .
- QSAR models help correlate substituent effects (e.g., methyl groups on imidazole) with activity, guiding synthetic prioritization .
Q. What experimental challenges arise in synthesizing high-purity batches, and how are they resolved?
- Low yields in cyclization steps : Additives like KOAc or microwave-assisted synthesis improve reaction efficiency .
- Byproduct formation during sulfonylation : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity .
- Stereochemical control : Chiral HPLC or diastereomeric salt formation ensures enantiopurity .
Q. How do structural modifications influence pharmacological activity and selectivity?
- Imidazole substitution : Replacing 1-methyl with bulkier groups (e.g., benzyl) reduces nAChR affinity but enhances kinase inhibition .
- Sulfonyl group removal : Eliminates metabolic instability but decreases receptor binding, as shown in analog studies .
- Bicyclic core rigidity : Reducing ring strain (e.g., substituting sulfur with oxygen) alters conformational flexibility and target engagement .
Q. What contradictions exist in reported biological data, and how can they be addressed?
- Variability in receptor binding assays : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay conditions (e.g., calcium flux vs. radioligand binding) may explain discrepancies .
- Conflicting enzyme inhibition results : Use isoform-specific inhibitors and kinetic assays (e.g., SPR) to validate target engagement .
Methodological Recommendations
- Crystallography : Use SHELXL for refining high-resolution structures, leveraging its robustness for small-molecule crystallography .
- High-throughput screening : Prioritize assays measuring calcium influx for nAChR activity to capture functional responses .
- Metabolic stability : Incorporate microsomal stability assays (e.g., human liver microsomes) early in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
